molecular formula C16H9F3N2O2S2 B2759780 N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide CAS No. 475043-45-9

N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide

Cat. No. B2759780
M. Wt: 382.38
InChI Key: DUYBEPHGIQJOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide, also known as TFB-TBOA, is a chemical compound that has been studied for its potential use in treating neurological disorders. It is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of the neurotransmitter glutamate in the brain.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing various heterocyclic compounds, including thiophene and thiazole derivatives, which are structurally related to N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide. These compounds are synthesized through various methods, such as the coupling of diazo compounds with cyanoacetate or acetoacetate, microwave-assisted cyclization, and reactions involving thioamides and thioureas. These synthetic approaches have yielded a range of compounds with potential applications in drug development and materials science due to their diverse chemical properties (Mohareb et al., 2004), (Saeed, 2009).

Anticancer and Antimicrobial Applications

Several studies have focused on the design and synthesis of benzamide derivatives for potential anticancer and antimicrobial applications. For example, benzamide derivatives synthesized from 2-(4-methylphenyl)acetic acid and other substrates showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). Additionally, new derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine have been synthesized and showed potent antimicrobial activity against Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as novel antimicrobial agents (Bikobo et al., 2017).

Material Science Applications

The synthesis of heterocyclic skeletons such as benzothiazoles and their derivatives has implications for material science, particularly in the development of novel materials with desirable electronic and optical properties. For instance, the novel acceptor 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole has been synthesized and shown to induce n-type behavior in conjugated polymers, which is crucial for the development of electronic devices (Casey et al., 2015).

properties

IUPAC Name

N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O2S2/c17-16(18,19)13(22)12-11(10-7-4-8-24-10)20-15(25-12)21-14(23)9-5-2-1-3-6-9/h1-8H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYBEPHGIQJOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide

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